5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
Beschreibung
5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic small molecule belonging to the 1,2-oxazole-3-carboxamide class. Its structure features a cyclopropyl group at the 5-position of the oxazole ring and a 4-(3-methoxypyrrolidin-1-yl)phenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₉H₂₂N₃O₃, with a molecular weight of 340.40 g/mol. The methoxypyrrolidinyl group may enhance solubility and bioavailability compared to simpler aromatic substituents .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-8-9-21(11-15)14-6-4-13(5-7-14)19-18(22)16-10-17(24-20-16)12-2-3-12/h4-7,10,12,15H,2-3,8-9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZZXZUPZBSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Substituent Impact on Target Specificity: The target compound’s 3-methoxypyrrolidinyl group distinguishes it from luminespib’s morpholine-derived substituent. In , chromenone-linked oxazole-carboxamides show cholinesterase inhibition (IC₅₀ ~1–10 μM), indicating that aromatic substituents (e.g., nitrophenyl, chlorophenyl) enhance enzyme binding. The target compound’s cyclopropyl group, being less electron-withdrawing, may reduce such activity but improve metabolic stability .
Pharmacokinetic Considerations :
- Luminespib’s dihydroxy-isopropylphenyl group likely enhances Hsp90 binding but may reduce solubility. The target compound’s methoxypyrrolidinyl group could offer a balance between lipophilicity and solubility .
- The compound’s oxadiazole ring introduces metabolic stability, whereas the target compound’s oxazole and pyrrolidine groups may prioritize conformational flexibility for target engagement .
Therapeutic Potential: Luminespib’s efficacy in suppressing HIV-1 rebound (11 weeks post-treatment) highlights the role of Hsp90 inhibitors in viral latency. The target compound’s structural divergence suggests it may target different pathways, such as kinase or protease inhibition . The target compound’s lack of chromenone or nitro groups may limit such activity but could redirect it toward other CNS targets .
Biologische Aktivität
5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide, identified by its CAS number 1797641-00-9, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₁N₃O₃
- Molecular Weight : 327.4 g/mol
- Structure : The compound features a cyclopropyl group, a pyrrolidine moiety, and an oxazole ring which are significant for its biological interactions.
Biological Activity Overview
Research on oxazole derivatives has highlighted their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under investigation has shown promising results in various biological assays.
Anticancer Activity
A study examining a library of oxazole derivatives reported that compounds similar to 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide exhibited significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide | HCT-116 | 12.5 |
| Similar Oxazole Derivative | HeLa | 15.0 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A review of oxazole derivatives indicated that modifications in the oxazole structure could enhance antimicrobial efficacy against various bacterial strains. The compound's structural features suggest it may inhibit bacterial growth through mechanisms similar to those observed in other oxazole derivatives .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/ml) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
The biological activity of 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide can be attributed to several mechanisms:
Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I, leading to increased DNA strand breaks and subsequent apoptosis in cancer cells .
Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with protein synthesis pathways, as seen with other oxazole derivatives .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives where the target compound was included in a broader investigation into structure-activity relationships (SAR). The study found that specific functional groups significantly influenced both cytotoxicity and antimicrobial potency.
Study Findings:
- Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity in vitro.
- Molecular Docking Studies : These studies suggested favorable binding interactions with target proteins implicated in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
